molecular formula C7H3BrF5NO B2580376 3-bromo-5-(pentafluoroethoxy)pyridine CAS No. 2375269-96-6

3-bromo-5-(pentafluoroethoxy)pyridine

Cat. No.: B2580376
CAS No.: 2375269-96-6
M. Wt: 292.003
InChI Key: VXJGERHJYIXZGT-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluoroethoxy)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a pentafluoroethoxy (-OC₂F₅) group at the 5-position. The pentafluoroethoxy group, with its strong electron-withdrawing nature, likely enhances metabolic stability and influences reactivity in cross-coupling reactions compared to non-fluorinated analogs.

Properties

IUPAC Name

3-bromo-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-4-1-5(3-14-2-4)15-7(12,13)6(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJGERHJYIXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(pentafluoroethoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with pentafluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-bromo-5-hydroxypyridine+pentafluoroethanolThis compound\text{3-bromo-5-hydroxypyridine} + \text{pentafluoroethanol} \rightarrow \text{this compound} 3-bromo-5-hydroxypyridine+pentafluoroethanol→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as described above. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(pentafluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-5-(pentafluoroethoxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-(pentafluoroethoxy)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pentafluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 3-bromo-5-(pentafluoroethoxy)pyridine and related compounds:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound -OC₂F₅ (pentafluoroethoxy) C₇H₃BrF₅NO High electronegativity; potential use in drug synthesis and catalysis -
3-Bromo-5-methoxypyridine -OCH₃ (methoxy) C₆H₆BrNO Pharmaceutical intermediate; moderate electron-donating effects
3-Bromo-5-(2,5-difluorophenyl)pyridine -C₆H₃F₂ (2,5-difluorophenyl) C₁₁H₆BrF₂N Enhanced π-π stacking; nonlinear optical (NLO) properties; antimicrobial activity
3-Bromo-5-(4-fluorophenoxy)pyridine -O-C₆H₄F (4-fluorophenoxy) C₁₁H₇BrFNO Intermediate in Suzuki-Miyaura couplings; moderate electronic effects
3-Bromo-5-ethoxypyridine -OC₂H₅ (ethoxy) C₇H₈BrNO Improved solubility in organic solvents; synthetic versatility
3-Bromo-5-(trifluoromethyl)pyridine -CF₃ (trifluoromethyl) C₆H₃BrF₃N High lipophilicity; applications in agrochemicals
Key Observations:
  • Electron-Withdrawing Effects : The pentafluoroethoxy group (-OC₂F₅) is significantly more electronegative than methoxy (-OCH₃) or ethoxy (-OC₂H₅), making the pyridine ring more electron-deficient. This enhances stability against nucleophilic attack and may improve binding affinity in biological targets .
  • Biological Activity: Compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine exhibit notable antimicrobial and nonlinear optical properties due to aromatic fluorine substituents, which enhance intermolecular interactions . In contrast, the pentafluoroethoxy group’s steric bulk and electronegativity may favor applications in kinase inhibitors or antiviral agents, as seen in related isothiazolo-pyridine derivatives .
  • Synthetic Utility : Ethoxy and methoxy derivatives are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), but the pentafluoroethoxy group’s strong electron-withdrawing nature could alter reaction kinetics or regioselectivity .

Computational and Experimental Insights

  • The pentafluoroethoxy analog may exhibit even lower HOMO-LUMO gaps due to enhanced electron-withdrawing effects .
  • Thermodynamic Stability : Natural bond orbital (NBO) analysis indicates that electron-withdrawing substituents stabilize pyridine derivatives by reducing charge density on the ring. For example, the trifluoromethyl (-CF₃) group in 3-bromo-5-(trifluoromethyl)pyridine increases thermal stability compared to methoxy analogs .

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